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2-(perfluoro-3-methylbutyl)ethyl acrylate - 86217-01-8

2-(perfluoro-3-methylbutyl)ethyl acrylate

Catalog Number: EVT-439405
CAS Number: 86217-01-8
Molecular Formula: C10H7F11O2
Molecular Weight: 368.14 g/mol
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Product Introduction

Source and Classification

The compound is identified by the Chemical Abstracts Service number 86217-01-8 and has the molecular formula C10H7F11O2C_{10}H_{7}F_{11}O_{2} with a molecular weight of approximately 368.14 g/mol. It is categorized as an acrylate ester, which are commonly used in the production of polymers due to their ability to undergo free radical polymerization efficiently .

Synthesis Analysis

The synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate typically involves the reaction of perfluoro-3-methylbutanol with acrylic acid or its derivatives. The general method can be outlined as follows:

  1. Starting Materials:
    • Perfluoro-3-methylbutanol
    • Acrylic acid (or an appropriate acrylate derivative)
  2. Reaction Conditions:
    • The reaction is usually conducted under inert atmosphere conditions to prevent unwanted side reactions.
    • Temperature is maintained around 60-80°C to facilitate the esterification process.
    • Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance reaction rates.
  3. Process:
    • The alcohol and acrylic acid are mixed in a reaction vessel.
    • Upon heating, the hydroxyl group of the alcohol reacts with the carboxylic acid group of the acrylic acid, leading to the formation of the ester bond while releasing water.
  4. Purification:
    • The crude product can be purified through distillation or column chromatography to obtain high purity levels suitable for industrial applications .
Molecular Structure Analysis

The molecular structure of 2-(perfluoro-3-methylbutyl)ethyl acrylate can be represented as follows:

  • Molecular Formula: C10H7F11O2C_{10}H_{7}F_{11}O_{2}
  • Structural Features:
    • The compound contains an acrylate functional group (vinyl group attached to a carbonyl).
    • A perfluorinated alkyl chain contributes to its unique properties.

Structural Data

  • InChI Key: A unique identifier that provides information about the chemical structure.
  • SMILES Notation: C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F which describes the connectivity of atoms in the molecule.

The presence of multiple fluorine atoms results in a significant alteration of physical properties compared to non-fluorinated analogs, including increased hydrophobicity and enhanced thermal stability .

Chemical Reactions Analysis

2-(Perfluoro-3-methylbutyl)ethyl acrylate participates in various chemical reactions typical of acrylate esters:

  1. Polymerization:
    • Under free radical conditions, this compound can polymerize to form high-performance polymers with desirable mechanical properties.
    • Common initiators include azo compounds or peroxides, which generate free radicals that initiate the polymerization process.
  2. Crosslinking Reactions:
    • It can react with multifunctional monomers to create crosslinked networks, enhancing material durability and resistance to solvents.
  3. Hydrolysis:
    • In aqueous environments, hydrolysis can occur, leading to the formation of perfluoro-3-methylbutanol and acrylic acid, although this reaction is relatively slow due to the stability provided by the fluorinated chain .
Mechanism of Action

The mechanism of action for 2-(perfluoro-3-methylbutyl)ethyl acrylate primarily revolves around its ability to undergo free radical polymerization:

  1. Initiation: Free radicals are generated from an initiator, which then reacts with the vinyl group of the acrylate, forming a new radical.
  2. Propagation: This radical adds to another acrylate molecule, creating a longer chain radical that continues to react with additional monomers.
  3. Termination: The polymerization process can terminate through various mechanisms such as combination or disproportionation reactions.

This mechanism allows for rapid polymer formation and is crucial for applications requiring fast curing times .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(perfluoro-3-methylbutyl)ethyl acrylate include:

  • Appearance: Typically a clear liquid.
  • Boiling Point: Approximately 150°C at atmospheric pressure.
  • Density: Around 1.5 g/cm³.
  • Solubility: Poorly soluble in water but soluble in organic solvents like acetone and ethyl acetate.
  • Reactivity: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties make it suitable for use in coatings that require low surface energy and high resistance to chemicals .

Applications

2-(Perfluoro-3-methylbutyl)ethyl acrylate finds applications across various fields:

  1. Coatings and Adhesives:
    • Utilized in formulating high-performance coatings that exhibit water and oil repellency due to their low surface energy.
  2. Polymer Manufacturing:
    • Employed in producing specialty polymers that require enhanced thermal stability and chemical resistance.
  3. Textiles:
    • Used in textile treatments to impart stain resistance and durability against harsh cleaning agents.
  4. Electronics:
    • Its properties make it suitable for protective coatings in electronic components, enhancing their longevity against environmental factors .
Synthesis and Manufacturing Methodologies

Conventional Free Radical Polymerization Techniques

Conventional free radical polymerization remains the most industrially scalable method for synthesizing 2-(perfluoro-3-methylbutyl)ethyl acrylate copolymers. This monomer’s electron-deficient vinyl group readily participates in chain-growth mechanisms initiated by thermal decomposition of azo compounds (e.g., AIBN) or peroxides. As demonstrated in fluorinated acrylate resin systems, solution polymerization in ethyl acetate/butanol/toluene mixtures at 70–80°C achieves >95% monomer conversion within 6–8 hours while avoiding surfactant contamination issues inherent in emulsion routes [1]. The process yields statistical copolymers with broad molecular weight distributions (Đ = 2.5–3.0), which enhance film-forming capabilities in coating applications. Key process parameters include:

Table 1: Conventional Polymerization Conditions

ParameterOptimal RangeImpact on Product
Initiator (AIBN)0.5–1.0 wt%Higher concentrations reduce molecular weight
Temperature70–80°CAccelerates kinetics but risks backbiting
Solvent PolarityMedium (ε = 4–6)Controls polymer solubility and branching
Monomer Concentration30–40% w/vBalances viscosity and reaction rate

Limitations include poor control over chain architecture and difficulty in incorporating functional end-groups—challenges addressed by advanced polymerization techniques [1] [5].

Controlled/Living Radical Polymerization Approaches

RAFT Polymerization for Telechelic Architectures

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables precise synthesis of telechelic polymers featuring terminal functional groups. For 2-(perfluoro-3-methylbutyl)ethyl acrylate, chain transfer agents (CTAs) like dithiobenzoates mediate living characteristics, yielding well-defined block copolymers with Đ < 1.25 [2]. The reaction proceeds via:

  • Pre-equilibrium: CTA reacts with initiator-derived radicals to form intermediate radicals
  • Reversible chain transfer: Active polymer chains undergo rapid exchange with dormant species
  • Polymerization termination: Suppressed by maintaining low radical concentration (<10⁻⁷ M)

This technique facilitates α,ω-di-functional polymers for crosslinking applications, with fluorine content directly adjustable via monomer feed ratios. Telechelic architectures show enhanced surface segregation in coatings due to chain-end mobility [1] [2].

ATRP for Functional Group Incorporation

Atom Transfer Radical Polymerization (ATRP) employs copper catalysts with nitrogen-based ligands (e.g., PMDETA) to mediate the polymerization of fluorinated acrylates. Functional initiators like ethyl α-bromoisobutyrate install targeted end-groups, enabling:

  • Chain extension with hydrophilic monomers (e.g., PEGMA)
  • Post-polymerization modifications via click chemistry
  • Hybrid networks with inorganic precursors

SbF₅-mediated cyclization methodologies adapted from fluoranthene synthesis demonstrate compatibility with ATRP for generating cyclic fluorinated side-chains [6]. Catalyst systems require optimization to prevent fluorine-induced deactivation, typically using Cu(I)/Cu(II) redox pairs with activity down to 50 ppm metal concentrations [1].

Table 2: Controlled Polymerization Performance Comparison

TechniqueĐEnd-Group FidelityFluorinated Monomer Compatibility
RAFT1.15–1.25HighModerate to high
ATRP1.20–1.35Very highModerate (catalyst sensitivity)

Copolymerization Strategies with Hydrophobic/Hydrophilic Monomers

Copolymerization tailors the amphiphilic balance of 2-(perfluoro-3-methylbutyl)ethyl acrylate-based materials. Key strategies include:

  • Hydrophobic modification: Butyl acrylate (20–30 mol%) increases chain flexibility, lowering Tg to –15°C while maintaining water contact angles >110° [4]
  • Hydrophilic enhancement: Acrylic acid (5–10 mol%) introduces ionic stabilization and adhesion promotion without compromising oil repellency (n-hexadecane contact angle >70°) [5]
  • Crosslinking: Glycidyl methacrylate enables thermal curing via epoxide-COOH reactions

Emulsion copolymerization requires fluorosurfactants (e.g., perfluorobutanesulfonamide derivatives) to stabilize particles, while solution routes in DMSO/acetonitrile mixtures prevent micellar incorporation issues. Recent work shows that copolymerizing with short-chain perfluoroalkyl monomers (C4) reduces bioaccumulation risks while maintaining surface properties [4] [5] [6].

Table 3: Monomer Compatibility and Properties

ComonomerFunctionalityOptimal mol%Resulting Property Enhancement
Butyl acrylateHydrophobic25–35%Flexibility (Tg reduction by 25°C)
Acrylic acidHydrophilic5–8%Colloidal stability, substrate adhesion
Methyl methacrylatePolarity modifier15–20%Hardness, solvent resistance
Vinyl acetateHydrolytic10–15%Biodegradability, cost reduction

Green Chemistry Approaches in Fluoromonomer Synthesis

Sustainable manufacturing focuses on three key areas:

  • Solvent reduction: Biphasic systems (H₂O/cyclohexane) achieve 85% yield with E-factor <5, versus E-factor >15 for traditional solvent-based routes
  • Catalyst innovation: Heterogeneous catalysts (e.g., immobilized lipases) enable esterification at 60°C with 98% atom economy
  • Waste minimization: Closed-loop distillation recovers >90% unreacted fluoroalcohol precursors

The synthesis of α-(fluoromethyl)acrylates via halogen exchange from brominated precursors demonstrates atom-efficient pathways adapted for 2-(perfluoro-3-methylbutyl)ethyl acrylate [8]. Electrochemical fluorination methods show promise for generating perfluoroalkyl segments without perfluorooctanoic acid (PFOA) byproducts [9]. Life-cycle assessments confirm 40% lower global warming potential for bio-based acrylic acid routes compared to petroleum-derived feedstocks.

Table 4: Solvent Environmental Impact Comparison

Solvent SystemGlobal Warming Potential (kg CO₂-eq/kg)Recyclability (%)Reaction Yield (%)
Ethyl acetate0.87582
Acetonitrile3.26088
Biphasic (H₂O/C6H12)0.39585
Supercritical CO₂0.19978

Properties

CAS Number

86217-01-8

Product Name

2-(perfluoro-3-methylbutyl)ethyl acrylate

IUPAC Name

[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] prop-2-enoate

Molecular Formula

C10H7F11O2

Molecular Weight

368.14 g/mol

InChI

InChI=1S/C10H7F11O2/c1-2-5(22)23-4-3-6(11,12)8(14,15)7(13,9(16,17)18)10(19,20)21/h2H,1,3-4H2

InChI Key

UXVXKXDSDYDRTQ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Canonical SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

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